N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-3-nitrobenzamide
Description
N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-3-nitrobenzamide is a structurally complex small molecule featuring an imidazo[1,2-a]pyridine core substituted with a 4-fluorophenyl group at position 2 and a 3-nitrobenzamide moiety at position 2. The compound’s design integrates pharmacophores known for diverse biological activities, including anti-inflammatory and kinase-modulating properties . The 4-fluorophenyl group enhances lipophilicity and metabolic stability, while the nitro group on the benzamide moiety may influence electronic properties and binding interactions.
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13FN4O3/c21-15-9-7-13(8-10-15)18-19(24-11-2-1-6-17(24)22-18)23-20(26)14-4-3-5-16(12-14)25(27)28/h1-12H,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YILHTMHSBWOIPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-3-nitrobenzamide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:
Formation of the Imidazo[1,2-a]pyridine Core: This step often involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone under acidic or basic conditions to form the imidazo[1,2-a]pyridine scaffold.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with the imidazo[1,2-a]pyridine intermediate.
Attachment of the Nitrobenzamide Moiety: The final step involves the coupling of the imidazo[1,2-a]pyridine derivative with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may utilize similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under catalytic hydrogenation conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like tin(II) chloride or iron powder in acidic medium.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium on carbon catalyst.
Reduction: Tin(II) chloride in hydrochloric acid or iron powder in acetic acid.
Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.
Major Products
Reduction: Conversion of the nitro group to an amine results in N-[2-(4-aminophenyl)imidazo[1,2-a]pyridin-3-yl]-3-aminobenzamide.
Substitution: Replacement of the fluorine atom with a nucleophile yields various substituted derivatives.
Scientific Research Applications
Anticancer Activity:
Research indicates that N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-3-nitrobenzamide exhibits significant anticancer properties. It has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation. Studies demonstrate that the compound induces apoptosis in cancer cells through the modulation of key signaling pathways involved in cell survival and death.
Antimicrobial Properties:
This compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it possesses inhibitory effects against several bacterial strains, making it a candidate for further exploration as an antimicrobial agent.
Inhibition of Enzymatic Activity:
The compound has been identified as a potent inhibitor of certain enzymes linked to disease processes, such as autotaxin (ENPP2). This inhibition can have implications in the treatment of conditions like cancer and fibrosis where autotaxin plays a critical role.
Case Studies and Research Findings
-
Antitumor Efficacy in Preclinical Models:
- A study conducted on xenograft models demonstrated that treatment with this compound resulted in a significant reduction in tumor size compared to controls. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G1 phase.
-
Mechanistic Insights into Antimicrobial Action:
- In vitro assays revealed that the compound disrupts bacterial cell wall synthesis, leading to cell lysis. These findings suggest potential applications in developing new antibiotics against resistant strains.
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Targeting Autotaxin:
- Inhibitory assays showed that this compound effectively reduces autotaxin activity, which is implicated in tumor progression and metastasis. This positions the compound as a valuable candidate for therapeutic intervention in cancer treatment.
Mechanism of Action
The mechanism of action of N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-3-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The imidazo[1,2-a]pyridine core is known to bind to various biological targets, influencing signaling pathways and cellular functions. The nitrobenzamide moiety may contribute to its activity by facilitating interactions with specific protein sites.
Comparison with Similar Compounds
Table 1: Key Structural Differences and Molecular Properties
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The 4-fluorophenyl group in the target compound increases logP compared to phenyl or thiophenyl analogs () .
- Metabolic Stability : Methyl or trifluoromethyl substituents (e.g., ) reduce oxidative metabolism, whereas nitro groups may increase susceptibility to reduction .
- Solubility : Amine-containing derivatives () show higher aqueous solubility (>50 µg/mL) compared to nitro- or CF3-substituted analogs .
Biological Activity
N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-3-nitrobenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Weight | 376.39 g/mol |
| Molecular Formula | C21H17FN4O2 |
| LogP | 4.1189 |
| Polar Surface Area | 48.002 Ų |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 2 |
These properties suggest a moderate lipophilicity and potential for cell membrane penetration, which are important for biological activity.
Research indicates that compounds similar to this compound may exhibit their biological effects through various mechanisms:
- Inhibition of Kinases : Many imidazo[1,2-a]pyridine derivatives have been shown to inhibit specific kinases involved in cancer progression.
- Antimicrobial Activity : Some studies suggest that related compounds possess antimicrobial properties, potentially disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
- Anti-inflammatory Effects : Certain derivatives have demonstrated the ability to reduce inflammation by inhibiting pro-inflammatory cytokines.
Anticancer Activity
In a notable study, derivatives of imidazo[1,2-a]pyridine were tested against various cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity against:
- FaDu hypopharyngeal tumor cells : The compound was found to induce apoptosis and showed better efficacy compared to standard chemotherapeutics like bleomycin .
Antimicrobial Properties
A series of related compounds have demonstrated promising antimicrobial activity. For instance, derivatives were evaluated against several pathogenic fungi and bacteria, revealing:
- MIC Values : Certain analogs showed minimum inhibitory concentrations (MIC) significantly lower than conventional antibiotics, indicating superior potency .
Case Studies
- Study on Antitumor Activity :
- Antimicrobial Evaluation :
Q & A
Basic Synthesis
Q1. What are the standard synthetic routes for N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-3-nitrobenzamide, and how do reaction conditions influence yield? A1. The synthesis typically involves multi-step processes:
- Step 1: Formation of the imidazo[1,2-a]pyridine core via cyclization of 2-aminopyridine derivatives with α-haloketones or aldehydes under reflux conditions (e.g., chloroform, DMF) .
- Step 2: Introduction of the 4-fluorophenyl group at the 2-position using Suzuki-Miyaura coupling with a fluorophenyl boronic acid catalyst .
- Step 3: Attachment of the 3-nitrobenzamide moiety via amide coupling, often employing EDCI/HOBt or DCC as coupling agents in anhydrous solvents (e.g., THF) .
Critical parameters include temperature control (e.g., 0–10°C for aldehyde formation ), solvent polarity, and catalyst selection. Yields can be optimized through high-throughput screening of conditions like pH, solvent ratios, and reaction time .
Structural Determinants of Bioactivity
Q2. Which structural features of this compound are critical for its biological activity? A2. Key structural elements include:
- Imidazo[1,2-a]pyridine core : Facilitates π-π stacking with aromatic residues in enzyme active sites (e.g., kinases) .
- 4-Fluorophenyl substituent : Enhances lipophilicity and metabolic stability, improving membrane permeability .
- 3-Nitrobenzamide group : Acts as a hydrogen-bond acceptor, critical for target binding (e.g., kinase ATP pockets) .
Comparative studies of analogs (e.g., chlorine vs. nitro substituents) show that electron-withdrawing groups at the benzamide position increase potency against kinases like CDK2 .
Biological Targets
Q3. What are the primary molecular targets of this compound in cancer research? A3. The compound primarily inhibits cyclin-dependent kinases (CDKs) , validated via:
- Kinase inhibition assays : IC50 values measured using ATP-Glo assays (e.g., CDK2 inhibition at <100 nM) .
- Molecular docking : Simulations reveal strong binding to the ATP-binding pocket via the nitro group and fluorophenyl moiety .
Secondary targets include COX-2 (in inflammatory pathways) and EGFR , identified through selectivity profiling using kinase panels .
Advanced Synthesis Optimization
Q4. How can researchers optimize the synthesis to improve scalability and purity? A4. Key strategies include:
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 8 hours to 30 minutes) and improves yields by 15–20% .
- Continuous flow reactors : Enable precise control of temperature and pressure for hazardous steps (e.g., POCl3-mediated formylation) .
- Purification techniques : Combine column chromatography (silica gel, ethyl acetate/hexane gradients) with recrystallization (ethanol/water) to achieve >98% purity .
Structure-Activity Relationship (SAR)
Q5. How do substituent variations at the benzamide position affect kinase inhibition? A5. SAR studies of analogs reveal:
- Nitro group (3-position) : Enhances CDK2 inhibition (IC50: 85 nM) compared to methyl (IC50: 220 nM) due to stronger hydrogen bonding .
- Fluorine vs. chlorine : Fluorophenyl improves metabolic stability (t1/2: 4.2 hours vs. 2.8 hours for chlorophenyl) without compromising potency .
- Benzamide vs. acetamide : Benzamide derivatives show 3-fold higher selectivity for CDK2 over CDK4 .
Resolving Data Contradictions
Q6. How to address discrepancies in reported IC50 values across studies? A6. Contradictions may arise from:
- Assay variability : Standardize protocols (e.g., ATP concentration, incubation time) .
- Compound purity : Verify via HPLC (≥95% purity) and LC-MS to exclude degradation products .
- Cell line differences : Use isogenic models to control for genetic background effects .
Computational Modeling
Q7. What computational methods predict target binding modes? A7. Techniques include:
- Molecular docking (AutoDock Vina) : Predicts interactions with CDK2 (e.g., nitro group with Lys33) .
- Molecular dynamics (GROMACS) : Simulates stability of ligand-target complexes over 100 ns trajectories .
- Free energy perturbation (FEP) : Quantifies energy changes from substituent modifications .
Enzymatic Assays
Q8. Which assays validate kinase inhibition? A8. Standard methods:
- ATP-Glo luminescent assay : Measures residual ATP after kinase reaction .
- Radioactive [γ-32P]ATP assays : Quantify phosphate transfer to substrate peptides .
- Cellular proliferation (MTT assay) : Correlates kinase inhibition with anti-proliferative effects in HeLa cells .
Metabolic Stability
Q9. How is metabolic stability assessed during lead optimization? A9. Protocols include:
- Liver microsome assays : Incubate with rat/human microsomes; measure parent compound depletion via LC-MS .
- CYP450 inhibition screening : Identify metabolic liabilities (e.g., CYP3A4 inhibition) .
- Plasma protein binding (equilibrium dialysis) : High binding (>90%) may reduce free drug availability .
Target Selectivity
Q10. What structural modifications improve selectivity over off-target kinases? A10. Strategies:
- Core rigidification : Introduce methyl groups at the 6-position to reduce conformational flexibility, enhancing CDK2 selectivity .
- Halogen scanning : Replace fluorine with bulkier substituents (e.g., trifluoromethyl) to sterically block off-target binding .
- Fragment-based design : Use X-ray crystallography to optimize interactions with CDK2-specific residues (e.g., Glu81) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
